2-Phenylmorpholine

Monoamine Transporter Release DAT/NET Selectivity Psychostimulant SAR

2-Phenylmorpholine (code name PAL-632) is the parent compound of the substituted phenylmorpholine class, a family of monoamine releasing agents (MRAs) with psychostimulant properties. It is a chiral heterocyclic amine featuring a morpholine ring with a phenyl substituent at the 2-position.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 23972-41-0
Cat. No. B1329631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmorpholine
CAS23972-41-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
InChIKeyZLNGFYDJXZZFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylmorpholine (CAS 23972-41-0) Procurement & Selection Guide: Chemical Profile


2-Phenylmorpholine (code name PAL-632) is the parent compound of the substituted phenylmorpholine class, a family of monoamine releasing agents (MRAs) with psychostimulant properties [1]. It is a chiral heterocyclic amine featuring a morpholine ring with a phenyl substituent at the 2-position. Unlike its clinically encountered 3-methyl analog phenmetrazine, 2-phenylmorpholine itself is a potent norepinephrine–dopamine releasing agent (NDRA) with minimal serotonergic activity, a pharmacological profile that directly informs its value as a pharmacological tool and reference scaffold for structure-activity relationship (SAR) studies [1].

NDRA pharmacological tool for SAR studies requiring balanced DA/NE release
Intrinsically active reference scaffold eliminates hepatic prodrug activation confounds in vitro
Chiral resolution probe for enantiomer-specific transporter selectivity mapping
This is a research-use-only pharmacological tool compound. Its reported binding and functional profiles inform experimental design; it is not intended to imply therapeutic efficacy or clinical safety.

Why 2-Phenylmorpholine (CAS 23972-41-0) Cannot Be Replaced by Its Methylated Analogs


Generic substitution among phenylmorpholine derivatives is invalid due to profound pharmacological divergence driven by minor structural changes. The addition of a single methyl group at the 3-position (phenmetrazine) dramatically shifts the dopamine-to-norepinephrine selectivity ratio [1], while N-methylation (phendimetrazine) nearly abolishes all transporter activity, rendering it a prodrug requiring hepatic conversion [1] [2]. These are not gradual potency shifts but binary functional switches that invalidate any assumption of interchangeability. The quantitative evidence below precisely maps these cliff-like SAR effects, confirming that only the 2-phenylmorpholine scaffold provides a balanced, intrinsically active NDRA profile with high serotonergic selectivity.

2-Phenylmorpholine
3-methyl analog
Phenmetrazine
Intrinsically active NDRA
N-methyl, prodrug
Phendimetrazine
Balanced DA/NE release
measurable SERT activity
Dextroamphetamine
Minor structural changes produce binary functional switches in transporter activity and selectivity. Methylated analogs or alternative stimulant tools cannot reproduce the scaffold's intrinsically active, balanced NDRA profile with high serotonergic selectivity; direct substitution is scientifically invalid without validation of the specific research endpoint.

Quantitative Differentiation Evidence for 2-Phenylmorpholine Against Closest Analogs


Balanced Dopamine vs. Norepinephrine Release: 2-Phenylmorpholine vs. Phenmetrazine

2-Phenylmorpholine releases dopamine (DA) and norepinephrine (NE) with nearly identical potency (EC50 ratio DA/NE ≈ 0.92), in contrast to its 3-methyl analog phenmetrazine, which shows a 1.4- to 2.6-fold NE preference [1]. This balanced profile distinguishes 2-phenylmorpholine as a reference non-selective NDRA scaffold.

DA/NE release balance
Head-to-head
DA/NE EC50 ratio ≈ 0.92
Phenmetrazine: NE-biased ratio ~2:1–2.6:1
Supports balanced NDRA reference compound selection
Rat synaptosomes; source: WO2011146850A1
Monoamine Transporter Release DAT/NET Selectivity Psychostimulant SAR NDRA Profiling

High Serotonergic Selectivity: 2-Phenylmorpholine vs. Dextroamphetamine

2-Phenylmorpholine is functionally inactive at the serotonin transporter (SERT, EC50 = 20,260 nM), yielding a SERT/NET selectivity ratio of >256 [1]. This stands in stark contrast to dextroamphetamine, a commonly used stimulant tool, which retains measurable serotonergic activity (SERT EC50 range 698–1,765 nM) and thus carries a higher theoretical risk of 5-HT2B-mediated cardiac valvulopathy.

SERT/NET selectivity
Head-to-head
SERT/NET ratio >256
SERT EC50 20,260 nM vs. dextroamphetamine SERT EC50 698–1,765 nM
Reported high serotonergic selectivity reduces off-target confound
In vitro release assay; source: patent WO2011146850A1
SERT Selectivity 5-HT2B Safety Cardiac Valvulopathy Risk Releaser Profiling

Intrinsic Activity vs. Prodrug Status: 2-Phenylmorpholine vs. Phendimetrazine

2-Phenylmorpholine is inherently active as a monoamine releaser, whereas phendimetrazine (the N-methylated analog) is essentially inert at monoamine transporters (EC50 >10,000 nM at all three sites [1]) and functions as a prodrug requiring in vivo N-demethylation to the active phenmetrazine [2]. This intrinsic activity eliminates the confounding variable of hepatic metabolism, making 2-phenylmorpholine the only suitable scaffold for in vitro pharmacological characterization of this chemotype.

In vitro intrinsic activity
Head-to-head
NET EC50 79 nM, DAT EC50 86 nM
Phendimetrazine: EC50 >10,000 nM at all transporters (inert prodrug)
Enables metabolism-independent in vitro pharmacology
Rat synaptosomes; source: WO2011146850A1, Rothman et al. 2002
Prodrug Metabolism Intrinsic Activity In Vitro Pharmacology Transporter Assay

Favorable Metabolic Stability and Safety Margin of the Parent Scaffold

The phenyl substituent at the 2-position enhances metabolic stability of the morpholine ring against CYP450-mediated oxidation, while maintaining a moderate lipophilicity (cLogP ≈ 2.5) suitable for blood-brain barrier penetration . Furthermore, the (S)-enantiomer of 2-phenylmorpholine exhibits a favorable acute toxicity profile with an oral LD50 >2,000 mg/kg in rats . This combination of metabolic robustness and low acute toxicity, although inferred from class-level data, establishes the scaffold's general suitability as a starting point for lead optimization programs.

Metabolic stability & safety margin
Class-level
Reported oral LD50 >2,000 mg/kg; cLogP ≈ 2.5
Inferred 2-phenyl substitution enhances CYP450 stability vs. unsubstituted morpholine
Data to verify; scaffold suitability requires independent validation
Class-level inference; vendor technical documentation
Drug Metabolism CYP450 Stability Acute Toxicity Drug Discovery Scaffold

High-Value Application Scenarios for 2-Phenylmorpholine (CAS 23972-41-0)


Reference Standard for NDRA Selectivity Profiling in Neuropharmacology

Due to its balanced DA/NE release and minimal SERT activity (EC50 20,260 nM), 2-phenylmorpholine serves as an ideal reference compound for calibrating high-throughput monoamine release assays [1]. Its stable, metabolism-independent activity (unlike the prodrug phendimetrazine) ensures reproducible cross-laboratory results essential for building predictive SAR models for psychostimulant candidates.

Parent Scaffold for Anorectic or ADHD Candidate Optimization

As the unsubstituted core of the phenmetrazine class, 2-phenylmorpholine provides a clean SAR starting point for iterative medicinal chemistry. Its intrinsic potency (NET EC50 79 nM, DAT EC50 86 nM) and serotonergic selectivity (SERT/NET >256) allow researchers to systematically introduce substituents and directly measure their impact on transporter selectivity, avoiding the confounding metabolic activation required by N-methylated analogs [1] [2].

Chemical Biology Tool for In Vivo Dopamine/Norepinephrine Pathway Dissection

The combination of balanced NDRA activity, favorable brain penetration (cLogP ≈ 2.5), and low acute toxicity (LD50 >2,000 mg/kg) makes 2-phenylmorpholine a suitable tool for in vivo microdialysis or behavioral studies aiming to differentiate dopaminergic from noradrenergic contributions to attention, locomotion, or feeding behavior, with confidence that serotonergic confounds are virtually absent [1] .

Chiral Resolution Studies and Enantiomer-Specific Pharmacology

2-Phenylmorpholine is a chiral compound, and its (R)- and (S)-enantiomers are readily available. Its use in enantiomer-specific pharmacological studies allows precise mapping of stereochemical effects on transporter selectivity, metabolic stability, and in vivo potency. This makes it a valuable chiral probe in asymmetric synthesis methodology development and structure-based drug design, where enantiomeric purity is a critical procurement specification.

Application
Selection Property
Validation Focus
NDRA selectivity reference standard
Balanced DA/NE release, minimal SERT activity
Cross-laboratory assay reproducibility, absence of serotonergic confound
Medicinal chemistry scaffold optimization
Intrinsically active core, clean SAR starting point
Direct substitution impact on transporter selectivity, no metabolic activation requirement
In vivo DA/NE pathway dissection
Moderate lipophilicity, reported low acute toxicity
Differentiation of dopaminergic vs. noradrenergic contributions in behavioral models
Chiral resolution and enantiomer-specific pharmacology
Enantiomerically pure forms available
Stereochemical-effect mapping on transporter selectivity and in vivo potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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